molecular formula C11H20F2 B3088728 1,1-Difluoro-4-n-pentyl-cyclohexane CAS No. 1186195-44-7

1,1-Difluoro-4-n-pentyl-cyclohexane

Cat. No.: B3088728
CAS No.: 1186195-44-7
M. Wt: 190.27 g/mol
InChI Key: AKBCNUYALVQUGW-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-n-pentyl-cyclohexane is an organic compound with the molecular formula C11H20F2 and a molecular weight of 190.27 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the first carbon of a cyclohexane ring, with a pentyl group attached to the fourth carbon. It is a member of the cyclohexane family, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

The synthesis of 1,1-Difluoro-4-n-pentyl-cyclohexane typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-n-pentyl-cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1,1-Difluoro-4-n-pentyl-cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced fluorine content. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1-Difluoro-4-n-pentyl-cyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine-containing compounds and their reactivity.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in understanding the role of fluorine in biological systems.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor in the synthesis of such drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1,1-Difluoro-4-n-pentyl-cyclohexane exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with other molecules. Fluorine’s high electronegativity can lead to strong hydrogen bonding and dipole-dipole interactions, which are crucial in many chemical and biological processes .

Comparison with Similar Compounds

1,1-Difluoro-4-n-pentyl-cyclohexane can be compared with other fluorinated cyclohexane derivatives, such as:

    1,1-Difluoro-4-methyl-cyclohexane: Similar in structure but with a methyl group instead of a pentyl group. It has different physical and chemical properties due to the shorter alkyl chain.

    1,1-Difluoro-4-ethyl-cyclohexane: Contains an ethyl group, leading to variations in reactivity and applications.

    1,1-Difluoro-4-propyl-cyclohexane: Another analog with a propyl group, showing distinct behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules .

Properties

IUPAC Name

1,1-difluoro-4-pentylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2/c1-2-3-4-5-10-6-8-11(12,13)9-7-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBCNUYALVQUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301909
Record name 1,1-Difluoro-4-pentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-44-7
Record name 1,1-Difluoro-4-pentylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-4-pentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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